molecular formula C14H10ClNOS B8724782 2-Chloroacetylphenothiazine CAS No. 5325-15-5

2-Chloroacetylphenothiazine

Cat. No.: B8724782
CAS No.: 5325-15-5
M. Wt: 275.8 g/mol
InChI Key: YERQIOHZAIKQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroacetylphenothiazine is a useful research compound. Its molecular formula is C14H10ClNOS and its molecular weight is 275.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5325-15-5

Molecular Formula

C14H10ClNOS

Molecular Weight

275.8 g/mol

IUPAC Name

2-chloro-1-(10H-phenothiazin-2-yl)ethanone

InChI

InChI=1S/C14H10ClNOS/c15-8-12(17)9-5-6-14-11(7-9)16-10-3-1-2-4-13(10)18-14/h1-7,16H,8H2

InChI Key

YERQIOHZAIKQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-bromo-1-[10-(chloroacetyl)-10H-phenothiazin-2-yl)ethanone (2.2 g; 5.55 mmol; prepared according to a protocol described in J. Heterocyclic. Chem. (1978), 15, 175, followed by a Friedel-Crafts reaction) is dissolved hot in a mixture of acetic acid (20 ml) and 20% HCl (5.5 ml) and the mixture obtained is heated under reflux for 30 minutes. The reaction mixture is allowed to cool down, the precipitate is filtered, the mixture rinsed with acetic acid (5 ml) and dried under vacuum, the solid obtained is purified by crystallization from toluene in order to produce a brown product with a yield of 82%. Melting point: 190-191° C. (value in the literature: 197-198° C.).
Name
2-bromo-1-[10-(chloroacetyl)-10H-phenothiazin-2-yl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.